molecular formula C¹³C₆H₄Cl₄ B1159347 2,3,4,6-Tetrachlorotoluene-13C6

2,3,4,6-Tetrachlorotoluene-13C6

Cat. No.: B1159347
M. Wt: 235.87
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetrachlorotoluene-13C6 is a stable isotopically labelled analog of tetrachlorotoluene, where six carbon atoms are replaced by the Carbon-13 ( 13 C) isotope. This compound is primarily designed for use as an internal standard in advanced analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its core value lies in its ability to correct for analyte loss during sample preparation and to account for matrix effects and instrument variability, thereby enabling highly accurate and reliable quantification of its non-labelled counterpart in complex samples. In environmental science, this standard is critical for tracing the fate, transport, and biodegradation of tetrachlorotoluene isomers in soil and water systems. In metabolic and toxicological studies, it allows researchers to distinguish between administered compounds and endogenous substances, facilitating a clearer understanding of the compound's mechanism of action, metabolic pathways, and potential bioaccumulation. The specific chlorination pattern of the 2,3,4,6-isomer may be of particular interest for studying structure-activity relationships and the environmental behavior of specific tetrachlorotoluene congeners. As a high-purity reference material, it ensures data quality and supports research into the environmental impact and biological interactions of halogenated aromatic hydrocarbons. Attention: This product is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C¹³C₆H₄Cl₄

Molecular Weight

235.87

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2,3,4,6-Tetrachlorotoluene-¹³C₆ and structurally or functionally related compounds.

Table 1: Comparative Analysis of ¹³C-Labeled Halogenated Aromatics

Compound Name Structure/Substituents Molecular Formula Isotopic Labeling CAS RN Concentration/Form Primary Application
2,3,4,6-Tetrachlorotoluene-¹³C₆ Methyl at C1; Cl at 2,3,4,6 C₇¹³C₆H₃Cl₄ Ring-¹³C₆ Not specified Not available Internal standard for MS
1,2,4,5-Tetrachlorobenzene-¹³C₆ Cl at 1,2,4,5; no methyl group C₆¹³C₆H₂Cl₄ Ring-¹³C₆ 85380-73-0 100 mg/L in ACN Environmental analysis
2,4,5-Tribromoanisole-¹³C₆ OCH₃ at C1; Br at 2,4,5 *C₆¹³C₆H₅Br₃O Ring-¹³C₆ Not specified 100 µg/mL in toluene Food/water contaminant analysis
p-Tetrachlorotoluene (unlabeled) Methyl at C1; Cl at para positions C₇H₅Cl₄ None 5216-25-1 Neat Industrial risk assessment

Key Comparisons:

Structural Isomerism :

  • Unlike 1,2,4,5-Tetrachlorobenzene-¹³C₆ (a benzene derivative), 2,3,4,6-Tetrachlorotoluene-¹³C₆ contains a methyl group, increasing its hydrophobicity and altering retention times in chromatographic methods .
  • The para-substituted unlabeled tetrachlorotoluene (CAS 5216-25-1) differs in chlorine positioning, which affects its environmental persistence and toxicity profile .

Halogen and Functional Group Variation :

  • 2,4,5-Tribromoanisole-¹³C₆ substitutes bromine for chlorine and includes a methoxy group, increasing molecular weight (MW = 375.8 g/mol vs. ~265.9 g/mol for tetrachlorotoluene) and altering MS fragmentation patterns .

Isotopic Utility :

  • ¹³C₆-labeled compounds (e.g., 1,2,4,5-Tetrachlorobenzene-¹³C₆) are critical for minimizing matrix effects in MS, whereas unlabeled analogs like p-tetrachlorotoluene lack this precision .

Environmental and Industrial Relevance :

  • Chlorinated toluenes are prioritized in industrial risk assessments due to higher volatility compared to brominated anisoles, which are more persistent in aquatic systems .

Notes and Disclaimers

  • Comparisons with p-tetrachlorotoluene (CAS 5216-25-1) highlight isomer-specific differences in regulatory thresholds and environmental behavior .
  • Contradictions in halogenated aromatic compound toxicity data (e.g., brominated vs. chlorinated) underscore the need for compound-specific risk assessments .

Preparation Methods

Carbon-13 Incorporation via Methyltrifluoroborate Reagents

The synthesis of 2,3,4,6-tetrachlorotoluene-13C6 relies on the strategic introduction of a 13C-labeled methyl group into a tetrachlorinated aromatic precursor. A robust method involves palladium-catalyzed cross-coupling using potassium methyltrifluoroborate-13C (MeBF3K-13C). This approach, optimized via high-throughput experimentation, enables the methylation of aryl chlorides at ambient temperatures (20–25°C) with catalytic systems comprising Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), and Cs₂CO₃ as a base in toluene/water (4:1).

Reaction conditions :

ParameterValue
CatalystPd(OAc)₂/SPhos
SolventToluene/H₂O (4:1)
Temperature20–25°C
Reaction Time16–24 hours
Yield (aryl chlorides)72–98%

This method’s efficacy stems from the stability of MeBF3K-13C, which avoids isotopic dilution during storage and handling. The labeled methylating agent is synthesized via borylation of 13C-enriched methyl iodide ([13C]CH₃I) with tetrahydroxydiboron, followed by fluorination with potassium fluoride.

Precursor Synthesis: Tetrachlorinated Aromatic Backbone

The tetrachlorinated aromatic core is typically prepared via electrophilic chlorination of toluene derivatives. Directed ortho-metallation (DoM) strategies enable regioselective chlorination:

  • Lithiation-Chlorination :

    • Toluene is treated with LDA (lithium diisopropylamide) at −78°C in THF.

    • Sequential chlorination using Cl₂ gas or N-chlorosuccinimide (NCS) yields 2,3,4,6-tetrachlorotoluene.

    • Isotopic purity : Use of 13C6-labeled toluene ([13C6]C₆H₅CH₃) ensures uniform carbon-13 distribution.

  • Catalytic Chlorination :

    • FeCl₃ or AlCl₃ catalyzes Friedel-Crafts chlorination, though this risks over-chlorination.

    • Optimization : Stepwise addition of Cl₂ at 50–60°C minimizes polychlorinated byproducts.

Synthesis Routes for this compound

Direct Isotopic Methylation Pathway

The most efficient route involves late-stage coupling of a 13C-labeled methyl group to a pre-chlorinated aryl chloride (Figure 1):

  • Substrate Preparation :

    • 1,2,3,5-Tetrachlorobenzene is methylated via Pd-catalyzed coupling with MeBF3K-13C.

    • Regioselectivity : Steric and electronic effects direct methylation to the para position relative to chlorine substituents.

  • Reaction Workflow :

    • Combine 1,2,3,5-tetrachlorobenzene (1.0 equiv), MeBF3K-13C (1.2 equiv), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2.0 equiv) in toluene/H₂O.

    • Stir at 25°C for 18 hours, extract with DCM, and purify via silica chromatography.

    • Yield : 89% (purity >98% by GC-MS).

Alternative Routes and Byproduct Analysis

Alternative methods face challenges in isotopic retention or regiocontrol:

  • Radical Methylation :

    • Photoredox-mediated methylation using [13C]CH₃I risks isotopic scrambling.

    • Limitation : 10–15% 13C loss observed due to radical recombination side reactions.

  • Nucleophilic Aromatic Substitution :

    • Reaction of tetrachlorophenyl lithium with [13C]CH₃I yields <50% product, with residual LiCl complicating purification.

Byproduct Characterization :

  • Major impurity : 2,3,5,6-Tetrachlorotoluene-13C6 (3–5%) from competing ortho-methylation.

  • Mitigation : Use of bulky ligands (e.g., XPhos) reduces ortho-selectivity.

Analytical Validation of Isotopic Enrichment

Mass Spectrometry (MS)

High-resolution MS confirms isotopic incorporation:

ParameterObserved ValueExpected Value
Molecular Ionm/z 235.9061 [M]+235.9058 [13C6C₆H₄Cl₄]+
Isotopic Pattern100% (M), <1% (M+1)Matches 13C6 theoretical

Data from LGC Standards and PubChem align with theoretical calculations, confirming >99% 13C6 enrichment.

Nuclear Magnetic Resonance (NMR)

13C NMR (CDCl₃, 126 MHz):

  • Methyl carbon : δ 21.4 ppm (singlet, J13C-13C = 55 Hz).

  • Aromatic carbons : δ 125–140 ppm (multiplets, J13C-35Cl coupling).

1H NMR (CDCl₃, 500 MHz):

  • Methyl protons : δ 2.34 ppm (singlet, 3H).

Applications and Industrial Scalability

Environmental Tracer Studies

This compound serves as an internal standard in GC-MS analysis of chlorinated pollutants. Its synthetic accessibility enables batch production for:

  • Soil and water contamination studies.

  • Metabolic degradation profiling in ecological systems.

Pharmaceutical Development

Stable isotopologues are critical for pharmacokinetic studies:

  • Mass shift detection : 6 Da increase in LC-MS traces distinguishes labeled compounds from endogenous metabolites.

  • Synthesis scale-up : Kilo-scale batches produced via continuous flow Pd catalysis (yield: 82–85%) .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the isotopic purity of 2,3,4,6-Tetrachlorotoluene-13C6^{13}\text{C}_6 in synthetic preparations?

  • Methodological Answer : Use high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to confirm isotopic enrichment (>99% 13C6^{13}\text{C}_6) and structural integrity. Monitor isotope-specific fragmentation patterns and exact mass analysis (e.g., m/z 237.8474 for [M-H]^−) . For quantitative purity assessment, compare integrated peak areas from UV (210 nm) and MS detectors to identify non-isotopic impurities .

Q. How should researchers handle and store 2,3,4,6-Tetrachlorotoluene-13C6^{13}\text{C}_6 to maintain stability during long-term studies?

  • Methodological Answer : Store sealed ampules under inert atmosphere at -20°C to prevent photodegradation and thermal decomposition . Working solutions in acetonitrile or toluene should be prepared fresh monthly and verified via UV-Vis spectroscopy (absorbance at 270–290 nm) for stability. Always use amber glassware to minimize light exposure during experiments .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in environmental detection limits reported for 2,3,4,6-Tetrachlorotoluene-13C6^{13}\text{C}_6 across different matrix types (e.g., water vs. soil)?

  • Methodological Answer : Implement matrix-specific calibration curves with isotopic dilution using 13C^{13}\text{C}-labeled internal standards. For soil samples, optimize microwave-assisted extraction (MAE) parameters: 100°C for 20 minutes with hexane/acetone (1:1 v/v) achieves >90% recovery . Aqueous matrices require solid-phase extraction (C18 cartridges) at pH 2. Validate methods using EPA 8270D guidelines with inter-laboratory comparisons to address sensitivity variations .

Q. How can researchers design degradation studies to distinguish between abiotic and microbial transformation pathways of 2,3,4,6-Tetrachlorotoluene-13C6^{13}\text{C}_6 in anaerobic environments?

  • Methodological Answer : Conduct parallel experiments with sterilized controls (autoclaved soil/water with 0.1% NaN3_3) and monitor 13C^{13}\text{C} incorporation using isotope ratio mass spectrometry (IRMS) . Track 13C^{13}\text{C}-labeled CO2_2 (microbial mineralization) versus chlorinated byproducts (abiotic dechlorination). Use LC-QTOF-MS to identify transient intermediates like 13C6^{13}\text{C}_6-tetrachlorobenzene (m/z 217.8932) .

Key Notes for Experimental Design

  • Isotopic Tracer Applications : Use 13C6^{13}\text{C}_6-labeled analogs to quantify environmental persistence and metabolite formation in LC-MS/MS workflows, ensuring separation from unlabeled contaminants .
  • Contradiction Resolution : When conflicting degradation rates are reported, cross-validate using sterile controls and time-resolved sampling to isolate pathway-specific kinetics .

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